molecular formula C9H12O3S B12902774 Furfuryl 3-mercapto-2-methylpropionate CAS No. 93859-18-8

Furfuryl 3-mercapto-2-methylpropionate

Cat. No.: B12902774
CAS No.: 93859-18-8
M. Wt: 200.26 g/mol
InChI Key: FOOVFONKSXVRGG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Furfuryl 3-mercapto-2-methylpropionate can be synthesized through the esterification of 3-mercapto-2-methylpropionic acid with furfuryl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Furfuryl 3-mercapto-2-methylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furfuryl 3-mercapto-2-methylpropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furfuryl 3-mercapto-2-methylpropionate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in enzymes, modulating their activity .

Comparison with Similar Compounds

Properties

CAS No.

93859-18-8

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

furan-2-ylmethyl 2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C9H12O3S/c1-7(6-13)9(10)12-5-8-3-2-4-11-8/h2-4,7,13H,5-6H2,1H3

InChI Key

FOOVFONKSXVRGG-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(=O)OCC1=CC=CO1

Origin of Product

United States

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